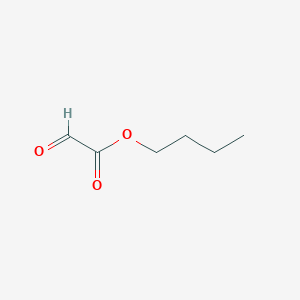

Butyl glyoxylate

Description

Historical Trajectories and Foundational Discoveries of Glyoxylate (B1226380) Ester Chemistry

The study of glyoxylate esters is rooted in the broader history of organic chemistry. While early work focused on the synthesis and reactivity of simple esters, the unique bifunctionality of glyoxylate esters eventually drew the attention of researchers. A significant early synthesis of a glyoxylate ester, ethyl glyoxylate, involved the oxidation of ethyl tartrate. orgsyn.org The discovery of the glyoxylate cycle in 1957 by Sir Hans Kornberg and Hans Krebs was a landmark achievement, revealing a crucial anabolic pathway in plants, bacteria, and fungi for utilizing two-carbon compounds. wikipedia.org This discovery laid the groundwork for understanding the biological significance of glyoxylate and its derivatives.

Current Research Paradigms and Significance of Butyl Glyoxylate in Synthetic and Biological Contexts

In contemporary research, this compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including those with pharmaceutical and agrochemical applications. Its aldehyde group readily participates in nucleophilic addition reactions, while the ester group can be involved in esterification and transesterification processes.

Synthetic Applications:

A primary method for synthesizing this compound is the esterification of glyoxylic acid with butanol, often using an acid catalyst like sulfuric acid under reflux conditions to remove the water formed during the reaction. Another established laboratory-scale synthesis involves the oxidation of di-n-butyl d-tartrate with lead tetraacetate. orgsyn.org

The reactivity of this compound makes it a key component in various synthetic transformations:

Hetero-Diels-Alder Reactions: this compound has been used in hetero-Diels-Alder reactions with dienes to produce cycloadducts, which are precursors to complex molecules. rsc.orgresearchgate.netresearchgate.net For instance, its reaction with 1-methoxybuta-1,3-diene, catalyzed by chiral salen-metal complexes, can yield cycloadducts with high enantioselectivity. researchgate.net

Ene Reactions: Catalytic asymmetric glyoxylate-ene reactions provide an efficient route to α-hydroxy esters, which are important chiral building blocks. acs.org

Aldol (B89426) Reactions: Asymmetric cross-aldol reactions between aldehydes and glyoxylate derivatives, including tert-butyl glyoxylate, have been developed to create densely functionalized chiral products. nih.govrsc.org

Grignard Reactions: The reaction of Grignard reagents with chiral glyoxylate esters can produce α-hydroxy esters with very high levels of asymmetric induction. psu.edu

Intermediate for Complex Molecules: this compound and its tert-butyl analogue serve as starting materials in the multi-step synthesis of complex natural products, such as the antitumor agent mitomycin C. nih.gov

Biological Contexts:

While much of the biological research has focused on glyoxylic acid and the glyoxylate cycle, this compound has also been investigated in several biological contexts. wikipedia.org It has been isolated from Pseudomonas species, indicating its presence in microbial metabolic pathways. In biochemical studies, this compound is utilized to investigate enzyme-catalyzed reactions involving aldehydes and esters. Its antimicrobial properties against various pathogens have also been noted.

Scope and Thematic Organization of the Academic Research Landscape for this compound

The academic research landscape for this compound is diverse, encompassing organic synthesis, catalysis, biochemistry, and materials science. Key research themes include:

Development of Novel Synthetic Methodologies: A significant portion of research focuses on developing new and efficient methods for the synthesis of this compound and its derivatives, as well as their application in complex organic transformations. orgsyn.orgprepchem.com

Asymmetric Catalysis: A major driver in the field is the development of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds. researchgate.netacs.orgpsu.eduresearchgate.netresearchgate.net

Bio-based Chemicals and Materials: There is growing interest in using glyoxylate derivatives, obtainable from biomass, as precursors for bio-based plastics and other materials. researcher.life

Photoinitiators: Glyoxylate derivatives are being explored as efficient photoinitiators for polymerization processes, particularly for applications in coatings and dental resins. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₀O₃ | chemeo.comnih.gov | |

| Molecular Weight | 130.14 | g/mol | chemeo.comnih.gov |

| Normal Boiling Point | 461.63 | K | chemeo.com |

| Enthalpy of Vaporization | 44.83 | kJ/mol | chemeo.com |

| logP (Octanol/Water) | 0.529 | chemeo.com |

Table 2: Key Reactions and Reagents Involving this compound

| Reaction Type | Common Reagents | Major Products | Reference |

| Oxidation | Potassium permanganate (B83412), Hydrogen peroxide | Butyl oxalate (B1200264), Carboxylic acid derivatives | |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Butyl glycolate (B3277807) | |

| Nucleophilic Substitution | Amines, Alcohols | Substituted esters and aldehydes | |

| Hetero-Diels-Alder | Dienes (e.g., cyclopentadiene) | Cycloadducts | researchgate.net |

| Ene Reaction | Alkenes with chiral catalysts | α-hydroxy esters | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYDRJHYTRBBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064208 | |

| Record name | Acetic acid, oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | Butyl glyoxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6295-06-3 | |

| Record name | Butyl glyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl oxoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl glyoxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OXOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH46A7531R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for Butyl Glyoxylate and Its Analogs

Direct Esterification Protocols for Butyl Glyoxylate (B1226380) Synthesis

The most common approach for producing butyl glyoxylate is the direct esterification of glyoxylic acid with butanol. This is an equilibrium-limited reaction that requires catalytic intervention and the removal of water to achieve high yields.

The conversion of glyoxylic acid to this compound is typically achieved by heating a mixture of the acid and excess butanol in the presence of a catalyst. The reaction of glyoxylic acid with alcohols like butanol can be complex, as the alcohol may react with both the carboxylic acid and the aldehyde functional groups to form the desired ester and an acetal (B89532) of the ester, respectively. researchgate.net

The direct esterification, often referred to as Fischer esterification, is catalyzed by strong acids. masterorganicchemistry.com Commonly used homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (butanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are also employed. researchgate.net These solid-acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for reuse, which is particularly beneficial in continuous industrial processes. researchgate.netgoogle.com Kinetic studies on analogous esterifications, such as glycolic acid with butanol, demonstrate the effectiveness of various cation-exchange resins compared to homogeneous catalysts like sulfuric acid. nih.gov

| Catalyst Type | Specific Catalyst Example | Key Characteristics/Conditions | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Commonly used, effective catalyst for achieving equilibrium. | google.com |

| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Solid organic acid, often preferred for its milder nature compared to H₂SO₄. | |

| Heterogeneous Acid | Amberlyst-15 | Macroporous ion-exchange resin; allows for easy catalyst removal and recycling. | researchgate.net |

| Heterogeneous Acid | Dowex Resins | Cation-exchange resins used in reactive distillation to achieve high conversion. | researchgate.net |

On an industrial scale, the synthesis of this compound is optimized for efficiency, yield, and economic viability. google.com A common industrial method involves heating a mixture of an aqueous solution of glyoxylic acid and butanol under reflux with an acid catalyst. google.com A key challenge in this process is the tendency of glyoxylic acid esters to form oligomers. The initial reaction product is often a mixture of the this compound monomer and its oligomers. A subsequent step involves the depolymerization of these oligomers, typically by heating in the presence of an acid catalyst, to convert the entire mixture into the monomeric ester. google.com This two-stage approach ensures a high final yield of the desired product and is considered an economically efficient method for industrial production. google.com

To drive the reversible esterification reaction toward the product side, the water formed as a byproduct must be continuously removed. Azeotropic distillation is a highly effective technique for this purpose. google.comgoogle.com In this process, an entrainer (a solvent that forms a low-boiling azeotrope with water) is added to the reaction mixture. Common entrainers for this type of reaction include benzene (B151609) or toluene. google.com

During the reaction, the mixture is heated to reflux, and the vapor produced contains the water-entrainer azeotrope. This vapor is passed into a condenser, and the resulting liquid condensate separates into two immiscible layers in a separator (such as a Dean-Stark apparatus): an aqueous layer and an organic layer. google.com The water layer is removed, while the organic layer, rich in the entrainer, is returned to the reaction vessel. This continuous removal of water shifts the reaction equilibrium, allowing for a near-quantitative conversion to this compound. google.com This technique can be applied in continuous column distillation processes for large-scale production. google.com

Reaction Conditions and Catalytic Systems for Glyoxylic Acid to this compound Conversion

Oxidative Synthetic Pathways to this compound

An alternative to direct esterification is the synthesis of this compound through the oxidation of an appropriate precursor, such as an α-hydroxy ester.

A well-documented oxidative route involves the cleavage of di-n-butyl d-tartrate. orgsyn.orgorgsyn.org In a typical procedure, di-n-butyl d-tartrate is dissolved in a solvent like benzene and treated with an oxidizing agent such as lead tetraacetate. orgsyn.orgorgsyn.org The reaction involves the oxidative cleavage of the vicinal diol in the tartrate ester to yield two equivalents of the corresponding glyoxylate. The reaction is exothermic and is typically controlled by maintaining a low temperature (e.g., below 30°C) during the addition of the oxidant. orgsyn.orgorgsyn.org After the reaction is complete, the solid byproducts are filtered off, and the crude this compound is isolated from the filtrate by distillation under reduced pressure. orgsyn.orgorgsyn.org This method has been shown to produce crude this compound in high yields of 77–87%. orgsyn.orgorgsyn.org Other oxidizing agents, such as red lead oxide or sodium bismuthate, have been used for the analogous synthesis of ethyl glyoxylate from ethyl tartrate and could potentially be applied to the synthesis of the butyl ester. orgsyn.orgorgsyn.org

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Di-n-butyl d-tartrate | orgsyn.orgorgsyn.org |

| Oxidizing Agent | Lead tetraacetate | orgsyn.orgorgsyn.org |

| Solvent | Benzene | orgsyn.orgorgsyn.org |

| Reaction Temperature | Maintained below 30°C during addition, followed by stirring for 1 hour. | orgsyn.orgorgsyn.org |

| Purification Method | Filtration followed by distillation under reduced pressure (20 mm). | orgsyn.orgorgsyn.org |

| Reported Yield | 77–87% | orgsyn.orgorgsyn.org |

Photooxidation of α-Silyl α-Diazo Esters for Silyl (B83357) Glyoxylate Synthesis

A notable method for the synthesis of silyl glyoxylates, which are versatile precursors, involves the dye-sensitized photooxidation of α-silyl α-diazo esters. orgsyn.orgnih.gov This approach was first pioneered in the laboratory of Ando. nih.gov The reaction proceeds via an intramolecular oxygen transfer within carbonyl oxide intermediates. acs.orgrsc.org

Ozonolysis Methods for Glyoxylate Monomer Preparation

Ozonolysis represents a powerful and effective technique for the preparation of glyoxylate monomers from various unsaturated precursors. wikipedia.org This method involves the oxidative cleavage of a carbon-carbon double bond by ozone (O₃).

One effective strategy is the ozonolysis of dialkyl maleates in an alcoholic solvent, followed by a reduction step. google.com For instance, the methyl hemiacetal of n-butyl glyoxylate can be prepared with a yield of 96.3% by dissolving di-n-butyl maleate (B1232345) in methanol (B129727), treating it with ozone, and subsequently performing a catalytic hydrogenation. google.com This process is highly efficient and avoids harsh reaction conditions.

Another application of ozonolysis is the cleavage of enol ethers. copernicus.org The gas-phase ozonolysis of alkyl vinyl ethers leads to the formation of the corresponding alkyl formate (B1220265) and a Criegee intermediate. acs.org For example, the ozonolysis of methyl vinyl ether produces methyl formate and the C1 Criegee intermediate (CH₂OO). copernicus.org Similarly, ozonolysis of α-silyl α-diazo esters, such as ethyl trimethylsilyl (B98337) diazoacetate, has been reported to yield the corresponding silyl glyoxylate, albeit in a modest 30% yield, with about 15% of the material being over-oxidized to the silyl ester. orgsyn.orgorgsyn.org

The ozonolysis of maleic acid itself is also a viable route to produce glyoxylic acid, the precursor to its esters. wikipedia.org When the ozonolysis of maleic acid is carried out in solvents like methanol, hydroperoxide compounds and glyoxylic acid hemiacetal are formed in high yields ( >95%). researchgate.net

Conversion of α-Diazo Esters via Oxidative Reagents (e.g., Oxone®)

The oxidation of α-diazo esters to form α-keto esters (glyoxylates) is a crucial transformation that can be achieved using various oxidizing agents. Among these, Oxone® (potassium peroxymonosulfate), often used in combination with acetone, has emerged as a highly effective and versatile reagent. nih.govrsc.org This method facilitates the in-situ generation of dimethyldioxirane (B1199080) (DMDO), a potent oxidant. pku.edu.cn

This approach has proven particularly useful for the synthesis of sterically hindered silyl glyoxylates from their corresponding α-silyl-α-diazo ester precursors. orgsyn.orgnih.gov The reaction is typically carried out by adding the diazo compound to a mixture of Oxone® and sodium bicarbonate in an acetone/dichloromethane (B109758)/water solvent system at low temperatures (e.g., 0 °C). orgsyn.orgpku.edu.cn The conversion is generally rapid and clean, making this method suitable for multigram scale preparations without the need for expensive and toxic heavy metal catalysts. nih.govfgcu.edu

This oxidative strategy can be integrated into a one-pot sequence starting from aryl acetic esters. The process involves an initial diazo transfer reaction followed by oxidation with the in-situ generated DMDO from Oxone® and acetone. pku.edu.cn This one-pot procedure tolerates a range of functional groups on the aromatic ring and provides the desired aryl glyoxylates in good yields. pku.edu.cnorganic-chemistry.orgorganic-chemistry.org The primary limitation noted is that traditional protocols involving DMDO can have limited functional group tolerance and pose safety concerns for large-scale production due to the potent nature of the oxidant. rsc.org

| Starting Material | Oxidant | Product | Yield | Reference |

| Aryl Acetic Esters | Oxone®/Acetone (in situ DMDO) | Aryl α-Keto Ester | 65-98% | pku.edu.cn |

| α-Silyl α-Diazo Esters | Oxone®/Acetone (in situ DMDO) | Silyl Glyoxylate | ~50% (3 steps) | fgcu.edu |

| Ethyl Diazoacetate | Oxone® | α-Keto Esters | High | organic-chemistry.orgorganic-chemistry.org |

Synthesis of this compound Hemiacetals and Their Interconversion

This compound often exists in equilibrium with its hemiacetal form, particularly in the presence of alcohols. The direct synthesis of this compound butyl hemiacetal is a common and practical approach to obtaining a stable form of this compound.

A standard preparation involves the reaction of aqueous glyoxylic acid with an excess of butanol. prepchem.comgoogle.com The water is typically removed via azeotropic distillation. The reaction mixture is heated under reflux at reduced pressure to drive the esterification and hemiacetal formation. prepchem.com This procedure yields crude this compound butyl hemiacetal, which may also contain a small amount of this compound dibutyl acetal. prepchem.comgoogle.com An older method for preparing n-butyl glyoxylate itself involves the oxidation of di-n-butyl d-tartrate with lead tetraacetate, yielding the target ester in 77–87% yield. orgsyn.org

The interconversion of these hemiacetals can be readily achieved. For example, after the synthesis of this compound butyl hemiacetal, the byproduct butanol can be removed by vacuum stripping. Subsequent addition of a different alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid, leads to an exchange. prepchem.com Proton magnetic resonance analysis shows that this interconversion results in a product containing a high percentage of methyl ether and methyl ester groups, demonstrating the dynamic nature of the hemiacetal equilibrium. prepchem.com

Chemoenzymatic and Biocatalytic Approaches to Glyoxylate Ester Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing glyoxylate esters and their precursors. mdpi.com These methods often operate under mild conditions, reducing byproducts and energy consumption. mdpi.com

A prominent biocatalytic route is the oxidation of glycolic acid or its esters using the enzyme glycolate (B3277807) oxidase (GOX). mdpi.comftb.com.hr For instance, methyl glyoxylate can be synthesized from methyl glycolate, a byproduct of the coal-to-glycol industry, using glycolate oxidase from Spinacia oleracea (spinach). mdpi.com To handle the hydrogen peroxide byproduct generated during the oxidation, catalase is typically co-employed. ftb.com.hr The efficiency of this system can be enhanced by fusing the genes for glycolate oxidase, catalase, and even a hemoglobin protein (to improve oxygen supply) into a single fusion enzyme. mdpi.com

The stability and reusability of the biocatalyst are critical for industrial applications. To address this, glycolate oxidase and catalase have been co-immobilized on supports like oxirane acrylic beads, allowing for repeated use in batch reactions with product yields of 93–100%. ftb.com.hr Furthermore, genetic engineering has been used to overexpress plant or yeast enzymes in microbial hosts like Pichia pastoris. ftb.com.hr These engineered whole-cell biocatalysts can convert glycolic acid to glyoxylic acid with high yields (e.g., 98%), providing a robust platform for commercial production. ftb.com.hr

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are another class of enzymes explored for reactions involving glyoxylate derivatives. While direct amide formation between ethyl glyoxylate oxime and an amine using CAL-B proved challenging, a multi-step chemoenzymatic cascade involving protection of the oxime, enzymatic hydrolysis of the ester, and subsequent chemical coupling was successful. core.ac.uk Aldolases have also been shown to accept glyoxylate as a substrate for carbon-carbon bond formation, expanding the synthetic utility of these biocatalytic approaches. nih.gov

| Enzyme System | Substrate | Product | Yield | Key Features | Reference |

| Glycolate Oxidase & Catalase | Glycolic Acid | Glyoxylic Acid | 93-100% | Immobilized enzymes for stability and reuse. | ftb.com.hr |

| Recombinant Pichia pastoris (expressing GOX) | Glycolic Acid | Glyoxylic Acid | 98% | Whole-cell biocatalyst for commercial scale. | ftb.com.hr |

| Fusion Enzyme (GOX, Catalase, Hemoglobin) | Methyl Glycolate | Methyl Glyoxylate | - | Enhanced cascade catalysis. | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | MEM-protected Oxime Ester | Hydrolyzed Acid | - | Part of a multi-step chemoenzymatic cascade. | core.ac.uk |

Chemical Reactivity and Mechanistic Investigations of Butyl Glyoxylate Transformations

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde group in butyl glyoxylate (B1226380) is highly susceptible to nucleophilic attack, a characteristic that underpins much of its chemical utility.

Reactivity with Amine and Alcohol Nucleophiles to Form Derivatives

The aldehyde functionality of butyl glyoxylate readily reacts with nucleophiles like amines and alcohols. For instance, its reaction with hydrazine (B178648) yields condensation products. rsc.org Similarly, the interaction of this compound with alcohols, such as n-butanol, results in the formation of this compound butyl hemiacetal. prepchem.com This reaction is typically carried out by heating aqueous glyoxylic acid with butanol under vacuum. prepchem.com The hemiacetal can exist in equilibrium with the corresponding acetal (B89532), such as this compound dibutyl acetal. prepchem.com In solution, particularly in the presence of water and alcohols, glyoxylates can exist as hydrates or hemiacetals. researchgate.netgoogle.comgoogle.com

Stereoselective 1,2-Addition Reactions

The development of stereoselective methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis, and this compound has proven to be a valuable electrophile in this context.

The enantioselective addition of aryl groups to the aldehyde of glyoxylates is a significant transformation, yielding chiral α-hydroxy esters which are important structural motifs in many biologically active molecules. scispace.com Rhodium(I) catalysts, in conjunction with chiral phosphane and phosphane-phosphite ligands, have been successfully employed for the enantioselective arylation of ethyl glyoxylate with organoboron reagents, affording ethyl mandelate (B1228975) derivatives in high yields and with good enantioselectivities. scispace.comrsc.org For example, the use of ligands like (R)-MonoPhos and (R,R)-TADDOL-derived phosphane-phosphites has shown promise. scispace.comrsc.org Rhodium(I)-NHC (N-heterocyclic carbene) catalysts have also been explored for this transformation, though sometimes with moderate enantioselectivities. researchgate.net Ruthenium-catalyzed asymmetric addition of arylboronic acids to tert-butyl glyoxylate has also been reported, achieving high enantiomeric excesses. researchgate.net

Table 1: Enantioselective Arylation of Glyoxylates

| Catalyst System | Glyoxylate Substrate | Arylating Agent | Product Type | Enantioselectivity (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Rh(I)-phosphane/phosphite | Ethyl glyoxylate | Organoboron reagents | Ethyl mandelate derivatives | Up to 75% | Up to 99% | scispace.comrsc.org |

| Rh(I)-NHC | Ethyl glyoxalate | Phenylboron reagents | Ethyl mandelate derivatives | Up to 34% | Excellent | researchgate.net |

| Ru/Me-BIPAM | tert-Butyl glyoxylate | Arylboronic acids | Mandelic acid derivatives | Up to 99% | - | researchgate.net |

Asymmetric cross-aldol reactions are powerful tools for constructing chiral β-hydroxy carbonyl compounds. This compound and its derivatives are effective electrophiles in these reactions. Organocatalysts, such as diarylprolinol, have been shown to effectively catalyze the direct, enantioselective aldol (B89426) reaction of polymeric ethyl glyoxylate with aldehydes, producing γ-ethoxycarbonyl-β-hydroxy aldehydes with high enantioselectivity. nih.gov Proline and its derivatives are also widely used catalysts for cross-aldol reactions involving glyoxylates. acs.orgnih.govillinois.eduresearchgate.net These reactions can provide access to secondary α-hydroxycarboxylates with good to excellent diastereo- and enantioselectivities. nih.gov The reaction of ketones with ethyl glyoxylate, catalyzed by L-proline derived peptides, has been shown to yield secondary α-hydroxycarboxylates in high yield and enantiomeric excess. nih.gov Furthermore, asymmetric aldol reactions have been developed between arylglyoxals and hydroxyacetone (B41140) using chiral primary amine catalysts, affording chiral 2,3-dihydroxy-1,4-diones. mdpi.com

Achieving diastereoselective control in reactions involving glyoxylates is crucial for the synthesis of complex molecules with multiple stereocenters. Chiral auxiliaries are often employed to direct the stereochemical outcome of nucleophilic additions. For instance, the use of chiral tert-butanesulfinyl imine derivatives of glyoxylate allows for highly diastereoselective additions. beilstein-journals.org The indium-mediated allylation of these chiral imines has been shown to proceed with excellent diastereoselectivity. beilstein-journals.org Similarly, chiral auxiliaries like (-)-8-phenylmenthol (B56881) and (+)-8-phenylneomenthol have been used in aza-Diels-Alder reactions of iminoglyoxylates with complete diastereoselectivity. researchgate.net The ene reactions of chiral glyoxylate esters, using auxiliaries such as trans-2-phenylcyclohexanol, also exhibit high levels of diastereocontrol. wikipedia.orgacs.org In three-component coupling reactions, the diastereoselectivity of the addition of enolates to silyl (B83357) glyoxylates and enones can be influenced by the reaction conditions and the nature of the enolate counterion. nih.gov

Table 2: Diastereoselective Additions to Glyoxylate Derivatives

| Reaction Type | Glyoxylate Derivative | Nucleophile/Reagent | Chiral Auxiliary/Control Element | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Indium-mediated allylation | N-tert-butanesulfinyl glyoxylate imine | Ethyl 2-bromomethylacrylate | N-tert-butanesulfinyl group | Excellent (single diastereoisomer) | beilstein-journals.org |

| Aza-Diels-Alder | Iminoglyoxylates | Cyclopentadiene | (-)-8-phenylmenthol / (+)-8-phenylneomenthol | Complete | researchgate.net |

| Ene reaction | Glyoxylate ester | 2,4-dimethyl-pent-2-ene | trans-2-phenylcyclohexanol | 10:1 dr | wikipedia.org |

| Three-component coupling | Silyl glyoxylate | Lithium enolate / enone | Reaction conditions / enolate geometry | Up to 4.0:1 dr | nih.gov |

Alkynylation and Related Carbon–Carbon Bond Formations

The addition of alkyne nucleophiles to this compound provides a direct route to propargyl alcohols, which are versatile synthetic intermediates. The alkynylation of glyoxylates can be achieved using various methods. thieme-connect.dethieme-connect.de For example, the reaction of silyl glyoxylates with alkynylzinc reagents can lead to an alkynylation/ acs.org-Brook rearrangement/glycolate (B3277807) aldol sequence, affording orthogonally protected diol products with good diastereoselectivity. fgcu.edu Three-component coupling reactions involving silyl glyoxylates, alkynes, and aldehydes have been developed to construct glycolate aldol adducts in a single step. nih.gov Furthermore, the alkynylation of aldehydes, including glyoxylates, can be effected using reagents like the Gilbert-Seyferth phosphonate. nih.gov These reactions highlight the utility of this compound and its derivatives in the construction of complex carbon skeletons.

Ester Group Reactivity: Esterification and Transesterification

The butyl ester group in this compound is susceptible to nucleophilic attack, primarily through transesterification reactions. This process involves the exchange of the butyl group with another alkyl group from an alcohol, typically under acidic or basic catalysis. For instance, reacting this compound with an excess of another alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst like sulfuric acid or a metal alkoxide, can shift the equilibrium towards the formation of the corresponding methyl or ethyl glyoxylate. google.comgoogle.com This reactivity is fundamental in modifying the ester component of the molecule to synthesize different glyoxylate esters. acs.org The process can be driven to completion by removing the butanol by-product, often through distillation. google.com While direct esterification typically refers to the formation of the ester from the carboxylic acid (glyoxylic acid) and butanol, transesterification is a key reaction of the pre-formed this compound itself. google.com

Redox Reactions of this compound

The aldehyde moiety of this compound is the primary site for redox transformations, allowing for its selective oxidation to a carboxylic acid derivative or reduction to a primary alcohol.

Oxidation to Butyl Oxalate (B1200264) and Other Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation yields mono-butyl oxalate. rsc.org This oxidation can be achieved using various oxidizing agents. In a related process, the oxidation of glyoxylate to oxalate is a known biochemical transformation catalyzed by enzymes such as glycolate oxidase or lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.net Chemical oxidation can be performed with reagents like potassium permanganate (B83412) or hydrogen peroxide. One study hypothesized that tert-butyl glyoxylate, formed as an intermediate during a dealkylation reaction, is readily oxidized to mono-tert-butyl oxalate by a peroxyacid like m-chloroperoxybenzoic acid (mCPBA) via a Baeyer-Villiger type reaction. rsc.org

Reduction to Butyl Glycolate

The aldehyde functional group in this compound is readily reduced to a primary alcohol, yielding butyl glycolate. This conversion is typically accomplished using common hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is effective for this transformation, selectively reducing the aldehyde in the presence of the ester. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction, although they might also reduce the ester group under more forcing conditions. In biological systems, the reduction of glyoxylate to glycolate is a crucial metabolic step catalyzed by the enzyme glyoxylate reductase, which uses NADH or NADPH as the reducing cofactor. wikipedia.orgd-nb.info

Substitution Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is highly electrophilic and is a prime target for nucleophilic attack. While these are technically addition reactions, they result in the substitution of the carbonyl π-bond. Nucleophiles such as amines and alcohols can react with the aldehyde carbon. For example, this compound can react with acrylamide (B121943) in a condensation reaction to form butyl acrylamidoglycolate. google.com In another context, glyoxylate compounds have been used in asymmetric Friedel-Crafts hydroxyalkylation reactions, where an electron-rich aromatic ring acts as the nucleophile, attacking the aldehyde carbon to form a new carbon-carbon bond. wikipedia.org

Multicomponent Coupling Strategies Utilizing Silyl Glyoxylates

Silyl glyoxylates, which are α-keto esters with a silyl group attached to the ketone carbonyl, are highly reactive reagents that enable powerful multicomponent coupling reactions. nih.govfgcu.edu These reagents act as versatile linchpins, uniting two or more different components in a single operation to rapidly build molecular complexity. nih.govnih.gov The key to their reactivity is the presence of the acyl silane, which, upon nucleophilic attack, triggers a facile fgcu.edu-Brook rearrangement. fgcu.edunih.gov This rearrangement generates a glycolate enolate intermediate, which can then be trapped by a wide range of electrophiles. nih.govacs.org The ability to "mix and match" the nucleophile, the silyl glyoxylate, and the electrophile provides access to a diverse array of complex α,α-disubstituted glycolic acid derivatives. nih.gov

The table below summarizes a representative three-component coupling reaction.

| Reaction Type | Components | Key Intermediate | Product | Reference |

| Glycolate Aldol Construction | 1. Silyl Glyoxylate2. Terminal Alkyne3. Aldehyde | Glycolate Enolate (post fgcu.edu-Brook rearrangement) | α,α-Disubstituted Glycolate Aldol Adduct | nih.gov |

Silyl Glyoxylates as Conjunctive Dipolarophiles

In the context of multicomponent couplings, silyl glyoxylates are often described as synthetic equivalents of a "dipolar glycolic acid synthon" or as "conjunctive dipolarophiles". nih.govfgcu.edu A synthon is an idealized fragment that assists in synthetic planning. Here, the silyl glyoxylate functions as a 1,1-dipole synthon, meaning it provides a single carbon atom that can react sequentially with both a nucleophile and an electrophile.

The process unfolds as follows:

Nucleophilic Attack: A nucleophile (e.g., from an organometallic reagent) adds to the highly electrophilic silicon-bearing carbonyl group. fgcu.edu

fgcu.edu-Brook Rearrangement: This addition triggers a rapid and irreversible rearrangement where the silyl group migrates from the carbon to the newly formed oxygen anion. This step is the hallmark of silyl glyoxylate reactivity and results in the formation of a silyl enol ether of a glycolate. fgcu.edunih.gov This intermediate is effectively a nucleophilic enolate.

Electrophilic Trap: The enolate intermediate then attacks an electrophile (e.g., an aldehyde) present in the reaction mixture, forming a new carbon-carbon bond. nih.gov

Through this sequence, the silyl glyoxylate acts as a "conjunctive" reagent, stitching together the nucleophilic and electrophilic partners. This unique reactivity has been exploited to synthesize a wide range of complex organic molecules. nih.govnih.gov

Role as Synthetic Equivalents (e.g., Glycolic Acid Synthon, Glyoxylate Anion Synthon, α-Keto Ester Homoenolate Synthon)

This compound, particularly in its silylated form (silyl glyoxylates), demonstrates remarkable versatility by functioning as a synthetic equivalent for several key synthons in organic synthesis. The specific role it plays is determined by the choice of nucleophilic and electrophilic partners in the reaction. nih.govacs.org This flexibility allows for the construction of diverse and complex molecular architectures from simple starting materials. nih.govfgcu.edu

Glycolic Acid Synthon:

Silyl glyoxylates can act as geminal dipolar glycolic acid synthons. nih.govnih.gov In this role, a nucleophile attacks the silicon-bearing carbonyl group, which initiates a nih.govfgcu.edu-Brook rearrangement to form an enolate. nih.gov This enolate can then react with an electrophile, resulting in the formation of two new bonds at the same carbon atom. nih.gov This strategy has been effectively used in multicomponent coupling reactions to generate substituted glycolic acids and their derivatives. nih.govacs.org For instance, the reaction of silyl glyoxylates with nonstabilized nucleophiles triggers this rearrangement, leading to a stabilized carbanion that can be trapped by an electrophile. fgcu.edunih.gov This approach has proven valuable in the synthesis of complex natural products like zaragozic acid C. nih.gov

Glyoxylate Anion Synthon:

This compound can also serve as a synthetic equivalent to a glyoxylate anion. nih.govacs.org This reactivity is observed in reactions such as the benzoin-type reaction with aldehydes, catalyzed by cyanide. This process yields β-silyloxy-α-keto esters. fgcu.edu The products of this reaction can be further transformed, for example, into β-hydroxy-α-amino acid derivatives through reductive amination. nih.gov In this context, the silyl glyoxylate effectively functions as a nucleophilic glyoxylate equivalent. fgcu.edu

α-Keto Ester Homoenolate Synthon:

The role of silyl glyoxylates as an α-keto ester homoenolate synthon is a more unusual and powerful application. nih.govacs.org When unsaturated nucleophiles like vinyl Grignard or alkynylzinc reagents react with silyl glyoxylates, the intermediate silyloxydienolate can engage an electrophile in a vinylogous fashion (γ-coupling). fgcu.edu This reactivity allows for the formation of products that would be difficult to access through conventional methods. The outcome, whether α- or γ-coupling, is dependent on the nature of the secondary electrophile. fgcu.edu For example, the reaction with vinyl Grignard reagents and nitroalkenes as electrophiles proceeds via a vinylogous Michael cascade to give (Z)-enolsilanes. fgcu.edu

Table 1: Synthetic Equivalents of this compound

| Synthon | Description | Key Reaction Type |

| Glycolic Acid Synthon | Functions as a geminal dipolar species for the union of a nucleophile and an electrophile at the same carbon. nih.govnih.gov | Nucleophile-initiated nih.govfgcu.edu-Brook rearrangement followed by electrophilic trapping. nih.gov |

| Glyoxylate Anion Synthon | Acts as a nucleophilic glyoxylate equivalent. fgcu.edu | Cyanide-catalyzed benzoin-type reaction with aldehydes. fgcu.edu |

| α-Keto Ester Homoenolate Synthon | The intermediate dienolate reacts at the γ-position with an electrophile. fgcu.edu | Vinylation/ nih.govfgcu.edu-Brook rearrangement/vinylogous Michael cascade. fgcu.edu |

Michael-Terminated Cascade Reactions

This compound, particularly in its silylated form, is a key component in Michael-terminated cascade reactions, which allow for the stereoselective formation of multiple C-C bonds and contiguous stereocenters in a single operation. fgcu.edunih.gov These reactions typically begin with the nucleophilic addition of an enolate to the silyl glyoxylate, triggering a nih.govfgcu.edu-Brook rearrangement to form a new glycolate enolate intermediate. nih.gov This intermediate then acts as a Michael donor, adding to an α,β-unsaturated ketone (enone) to terminate the cascade. nih.gov

A critical factor influencing the outcome of these cascades is the counterion of the enolate. fgcu.edunih.gov When lithium enolates are used, the reaction proceeds with high regioselectivity, favoring the Michael addition product over a 1,2-addition (aldol) product. fgcu.edunih.gov In contrast, using zinc enolates can completely reverse this selectivity, leading exclusively to the 1,2-addition cascade product. fgcu.edu

For example, the three-component coupling of lithium enolates, silyl glyoxylates, and α,β-unsaturated ketones yields products with two adjacent stereocenters, including a protected tertiary alcohol. nih.gov Mechanistic studies suggest that the formation of the major diastereomer of the Michael adduct does not proceed through an initial aldol addition followed by a retro-aldol/Michael sequence. nih.gov Deprotonation of the corresponding aldol product leads to the minor diastereomer of the Michael adduct, indicating that the major product is formed through a more direct pathway. nih.gov

Furthermore, silyl glyoxylates can participate in vinylogous Michael cascade reactions. When a vinyl Grignard reagent is used as the nucleophilic initiator, the resulting silyloxydienolate intermediate can undergo a Michael addition to a suitable acceptor, such as a nitroalkene. fgcu.edunih.gov This specific cascade provides (Z)-enolsilanes with complete regioselectivity. These products can be subsequently cyclized to form highly substituted nitrocyclopentanols with excellent diastereoselectivity. fgcu.edu

Table 2: Influence of Enolate Counterion on Cascade Termination

| Enolate Counterion | Predominant Reaction Pathway | Product Type |

| Lithium (Li+) | Michael Addition fgcu.edunih.gov | Michael Adduct nih.gov |

| Zinc (Zn2+) | 1,2-Addition fgcu.edu | Aldol Adduct fgcu.edu |

Cycloaddition Reactions and Their Stereocontrol

This compound is a valuable dienophile in various cycloaddition reactions, particularly in the hetero-Diels-Alder reaction, where it reacts with dienes to form six-membered heterocyclic rings. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts, leading to enantiomerically enriched products.

Enantioselective Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction of this compound with activated dienes, such as Danishefsky's diene or 1-methoxybuta-1,3-diene, provides a direct route to functionalized dihydropyranones, which are important building blocks in organic synthesis. wiley-vch.dethieme-connect.deresearchgate.net Achieving high enantioselectivity in these reactions is a significant focus of research.

Several chiral Lewis acid catalyst systems have been successfully employed to control the stereochemistry of the HDA reaction with this compound. For instance, chiral chromium(III)-salen complexes have been shown to be effective catalysts. thieme-connect.de In the reaction of 1-methoxybuta-1,3-diene with n-butyl glyoxylate, the use of these catalysts (at 2 mol%) afforded the corresponding cis-cycloadduct in high yields (up to 96%) and with good diastereoselectivity (up to 86% de) and enantioselectivity (up to 88% ee). thieme-connect.de The specific enantiomer of the product obtained depends on the chirality of the salen ligand used in the chromium complex. thieme-connect.de

Chiral copper-bis(oxazoline) (Cu-BOX) complexes have also been investigated for HDA reactions involving glyoxylates, although these can sometimes be complicated by competing ene reactions. illinois.edu Another notable system involves chiral 2,6-bis(oxazolinyl)RhCl₂(H₂O) complexes, which catalyzed the HDA reaction of Danishefsky's diene with n-butyl glyoxylate to give the cycloadduct with up to 84% ee. wiley-vch.de This reaction was determined to proceed through a concerted [4+2] cycloaddition pathway. wiley-vch.de

The choice of catalyst is crucial, as highly acidic catalysts can lead to undesired polymerization of the diene. thieme-connect.de The development of effective chiral Lewis acids allows these reactions to proceed under mild conditions, providing a powerful tool for asymmetric synthesis. thieme-connect.deillinois.edu

Table 3: Catalytic Systems for Enantioselective Hetero-Diels-Alder Reaction of this compound

| Catalyst System | Diene | Yield | Diastereoselectivity (de) | Enantioselectivity (ee) | Reference |

| Chiral Cr(III)-salen complexes | 1-Methoxybuta-1,3-diene | up to 96% | up to 86% | up to 88% | thieme-connect.de |

| Chiral (pybox)In(III) complex | Danishefsky's dienes | Good | N/A | High | researchgate.net |

| Chiral 2,6-bis(oxazolinyl)RhCl₂(H₂O) | Danishefsky's diene | N/A | N/A | up to 84% | wiley-vch.de |

| Ti-BINOL complex | Unactivated dienes | Reasonable | N/A | Moderate to Good | illinois.edu |

Formation of Cyclic Ethers and Lactones from Ene Reactions

In addition to Diels-Alder reactions, this compound can participate in Lewis acid-catalyzed ene reactions with alkenes. cas.czresearchgate.netgrafiati.com The ene reaction involves the addition of an enophile (this compound) to an alkene possessing an allylic hydrogen, resulting in the formation of a new sigma bond, migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org

While the expected ene adduct is often the major product, these reactions can also lead to the formation of cyclic side products, namely five-membered cyclic ethers (tetrahydrofuran derivatives). cas.czresearchgate.net The formation of these cyclic ethers can occur alongside the primary ene adduct. For example, in the Lewis acid-catalyzed (e.g., SnCl₄ or TiCl₄) reaction of this compound with pent-1-ene or 3-methylbut-1-ene, the formation of five-membered ether derivatives has been observed. cas.czresearchgate.net

The mechanism for the formation of these cyclic ethers is proposed to be a stepwise process involving a dipolar intermediate. cas.cz This intermediate can either proceed to the linear ene adduct or undergo cyclization, potentially involving a hydride shift, to form the tetrahydrofuran (B95107) derivative. cas.cz Unlike similar reactions with dimethyl oxomalonate (B1226002) which can yield both δ-lactones and cyclic ethers, the reaction with this compound appears to selectively form only the five-membered cyclic ether products under these conditions. cas.cz The propensity of this compound to form these cyclic products is noted to be lower than that of dimethyl oxomalonate. cas.cz

Table 4: Products from Lewis Acid-Catalyzed Ene Reaction of this compound with Alkenes

| Alkene | Lewis Acid | Main Product | Cyclic Side Product | Reference |

| Pent-1-ene | SnCl₄, TiCl₄ | Ene Adduct | Five-membered cyclic ether | cas.czresearchgate.net |

| 3-Methylbut-1-ene | SnCl₄, TiCl₄ | Ene Adduct | Five-membered cyclic ether | cas.czresearchgate.net |

Catalysis in Butyl Glyoxylate Mediated Reactions

Lewis Acid Catalysis in Carbonyl-Ene Reactions

Lewis acids are frequently employed to catalyze the carbonyl-ene reaction, a powerful carbon-carbon bond-forming transformation. thieme-connect.de The use of Lewis acids allows these reactions to proceed at lower temperatures, often with improved yields and stereoselectivity, compared to thermal conditions. researchgate.netcas.cz

In the context of butyl glyoxylate (B1226380), Lewis acid catalysis facilitates its reaction with various olefins. acs.org For instance, the reaction between butyl glyoxylate and olefins like pent-1-ene can be catalyzed by Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). cas.cz These reactions can lead to the formation of not only the expected ene adduct but also cyclic ether derivatives. cas.czcapes.gov.br The formation of these different products suggests a stepwise reaction mechanism involving a dipolar intermediate, which can then proceed through different pathways to yield the final products. cas.cz The choice of Lewis acid can influence the product distribution, highlighting the tunable nature of these catalytic systems. acs.org

The carbonyl-ene reaction of this compound with 3-methylene-2,3-dihydrofuran, which does not proceed under thermal conditions, is successfully catalyzed by Lewis acids, demonstrating the enabling power of this catalytic approach. researchgate.net The development of Lewis acid catalysis has been a significant advancement, making the carbonyl-ene reaction a more versatile and practical tool in organic synthesis. thieme-connect.de

Chiral Catalyst Development for Asymmetric Synthesis

The development of chiral catalysts has been instrumental in achieving high levels of enantioselectivity in reactions involving this compound. This has enabled the synthesis of optically active α-hydroxy esters and other valuable chiral building blocks.

Ruthenium-Catalyzed Enantioselective Additions

Ruthenium complexes have emerged as effective catalysts for the enantioselective addition of arylboronic acids to this compound. rsc.orgrsc.org Specifically, a catalyst system generated in situ from RuCl₂(PPh₃)₃ and the chiral phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM has shown remarkable success. rsc.orgrsc.orgthieme-connect.com This catalytic system facilitates the 1,2-addition of various arylboronic acids to tert-butyl glyoxylate, producing optically active mandelic acid derivatives with excellent enantioselectivities, in some cases up to 99% ee. rsc.orgrsc.orgresearchgate.net

The efficiency of this reaction is further enhanced by the addition of a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). rsc.orgrsc.org The fluoride is believed to activate the boronic acid, thereby facilitating the transmetalation step in the catalytic cycle. thieme-connect.com The choice of the ester group on the glyoxylate also plays a role, with tert-butyl glyoxylate generally providing the highest yields. thieme-connect.com

Chromium(III) Salen Complexes in Hetero-Diels-Alder Reactions

Chiral Chromium(III) Salen complexes are powerful catalysts for asymmetric hetero-Diels-Alder (HDA) reactions. wiley-vch.de These complexes, particularly cationic [Cr(Salen)] complexes, act as Lewis acids to activate dienophiles like this compound, enabling highly stereocontrolled cycloadditions. tudublin.ie

In the HDA reaction between n-butyl glyoxylate and 1-methoxybuta-1,3-diene, chiral chromium(III) complexes have been shown to afford the corresponding [4+2] cycloadducts in good yields and with high diastereoselectivity and enantioselectivity. thieme-connect.comresearchgate.net By modifying the steric properties of the Salen ligand, for example by introducing bulky adamantyl substituents, the selectivity of the catalyst can be significantly improved compared to the classic Jacobsen-type catalysts. tudublin.ieresearchgate.net These sterically modified catalysts have demonstrated excellent selectivity in the oxo-Diels-Alder reaction of alkyl glyoxylates with cyclohexa-1,3-diene. researchgate.net The presence of molecular sieves is often necessary to ensure the reactions go to completion, likely by removing coordinated water molecules from the chromium complex. tudublin.ie

Organocatalytic Systems (e.g., Axially Chiral Amino Sulfonamides)

Organocatalysis offers a metal-free approach to asymmetric synthesis. Axially chiral amino sulfonamides have been developed as efficient organocatalysts for various transformations, including reactions with glyoxylate derivatives. researchgate.netresearchtrends.net These catalysts operate through the formation of enamine or iminium ion intermediates, enabling highly stereoselective bond formations.

For instance, an axially chiral amino sulfonamide has been successfully employed in syn-selective asymmetric cross-aldol reactions between aldehydes and tert-butyl glyoxylate. researchgate.net This organocatalytic system provides access to densely functionalized chiral building blocks that can be readily converted into synthetically useful molecules like γ-lactones. researchgate.net The design of these catalysts, which often feature a binaphthyl backbone, is crucial for achieving high levels of stereocontrol. kyoto-u.ac.jp The development of practical methods for synthesizing these axially chiral sulfonamides is an active area of research. nih.gov

Nickel-Catalyzed Carbonyl Additions

Nickel-based catalytic systems have also been developed for carbonyl addition reactions, including those involving glyoxylate esters. nih.gov These reactions offer an alternative to traditional Lewis acid-catalyzed processes. nih.gov Nickel(II) catalysts, in conjunction with chiral N,N'-dioxide ligands, have proven to be highly efficient for carbonyl-ene reactions between various alkenes and ethyl glyoxylate, achieving excellent enantioselectivities. nih.gov

Furthermore, nickel-catalyzed reductive coupling reactions of redox-active esters with aliphatic aldehydes provide a novel method for the formation of silyl-protected secondary alcohols. researchgate.net Mechanistic studies suggest that these nickel-catalyzed reactions may proceed through pathways distinct from the classic Lewis acid-catalyzed carbonyl-ene reactions, potentially involving radical intermediates. nih.govnih.gov These methods expand the toolkit for carbon-carbon bond formation and offer complementary reactivity to existing strategies. nih.gov

Mechanistic Insights into Catalytic Cycles and Stereochemical Control

Understanding the mechanisms of these catalytic reactions is crucial for rational catalyst design and optimization. ibs.re.kr

In the ruthenium-catalyzed arylation of this compound , the proposed catalytic cycle begins with the transmetalation of the arylboronic acid to the ruthenium complex. rsc.org The enantioselectivity is determined during the insertion of the carbonyl group of the glyoxylate into the ruthenium-carbon bond of the resulting aryl-ruthenium intermediate. rsc.org

For Lewis acid-catalyzed carbonyl-ene reactions , the prevailing view is that they proceed through a non-synchronous, stepwise mechanism involving a dipolar intermediate. cas.czacs.org This intermediate can then lead to the ene product or, in some cases, cyclize to form cyclic ethers. cas.cz The nature of the Lewis acid can influence the lifetime and fate of this intermediate, thereby affecting the product distribution. acs.org

In chromium(III) Salen-catalyzed hetero-Diels-Alder reactions , the chiral catalyst coordinates to the carbonyl group of the this compound, activating it for the [4+2] cycloaddition. The stereochemistry of the product is dictated by the facial selectivity imposed by the chiral Salen ligand during the approach of the diene. tudublin.ieresearchgate.net

Organocatalytic systems , such as those based on axially chiral amino sulfonamides, often operate via a bifunctional activation mechanism. researchgate.netresearchtrends.net The amine moiety of the catalyst forms an enamine with one substrate, while another functional group on the catalyst, such as a sulfonamide, can interact with the other substrate through hydrogen bonding, organizing the transition state to achieve high stereoselectivity. ibs.re.kr

In nickel-catalyzed carbonyl additions , the mechanistic picture can be more complex and varied. Some reactions are believed to proceed through a Ni(0)/Ni(II) catalytic cycle. nih.gov In other cases, particularly in reductive couplings, radical pathways involving transient nickel(I) or nickel(III) species have been proposed. researchgate.netnih.gov The ligand on the nickel center plays a critical role in directing the reaction pathway and controlling the stereochemical outcome. nih.gov

Interactive Data Tables

Table 1: Ruthenium-Catalyzed Asymmetric Addition to tert-Butyl Glyoxylate

| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst System | Additive | Yield (%) | ee (%) | Reference |

| 1 | Phenylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | KF | 95 | 98 | rsc.org |

| 2 | 4-Methoxyphenylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | KF | 96 | 99 | rsc.org |

| 3 | 4-Chlorophenylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | KF | 92 | 97 | rsc.org |

| 4 | 3-Tolylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | KF | 94 | 98 | rsc.org |

Table 2: Chromium(III) Salen-Catalyzed Hetero-Diels-Alder Reaction of n-Butyl Glyoxylate

| Entry | Diene | Catalyst | Yield (%) | de (%) | ee (%) | Reference |

| 1 | 1-Methoxybuta-1,3-diene | Chiral Cr(III) Salen 4 | 96 | 86 | 88 | thieme-connect.com |

| 2 | Cyclohexa-1,3-diene | Sterically Modified Cr(III) Salen | >99 (endo/exo) | - | 98 | researchgate.net |

Applications of Butyl Glyoxylate in Advanced Materials and Organic Synthesis

Intermediate in Fine Chemical Synthesis

As a reactive intermediate, butyl glyoxylate (B1226380) is instrumental in the synthesis of various high-value fine chemicals. Its aldehyde functionality readily undergoes nucleophilic additions, while the ester group can be involved in transesterification or other modifications, making it a valuable precursor in multi-step synthetic pathways.

Butyl glyoxylate is a recognized intermediate in the production of active ingredients for the pharmaceutical and agrochemical sectors. guidechem.comevitachem.com The glyoxylate structure is a key component for building more complex molecular frameworks. researchgate.net For instance, glyoxylate derivatives are used in the synthesis of indolylglycines, which are analogues of 3-indolylacetic acid, a natural plant growth regulator, highlighting their relevance in creating new potential herbicides. scielo.br The synthesis often involves the reaction of an amine with the glyoxylate's aldehyde group. scielo.br Its utility extends to being a foundational element for synthesizing a variety of organic compounds through reactions that leverage both its aldehyde and ester functionalities.

Derivatives of glyoxylic acid esters, including this compound, are employed in the formulation of fragrances and flavoring agents. evitachem.comresearchgate.net Mandelates, which can be synthesized from glyoxylates, have an important role in artificial flavoring and perfumes. researchgate.net Glyoxylates are also used to synthesize products like vanillin. researchgate.netgoogle.com The ability of this compound to enhance or modify the scent of various products makes it a useful intermediate in this industry. guidechem.com

Building Block for Complex Organic Molecules

The unique structure of this compound allows it to act as a fundamental C2 building block for the construction of stereochemically dense and functionally complex organic molecules.

α-Hydroxy esters are a significant class of compounds, and glyoxylates are key precursors for their synthesis. The glyoxylate-ene reaction, for example, involves the reaction of an alkene with a glyoxylate ester in the presence of a Lewis acid catalyst to produce α-hydroxy esters with high yields. cjcatal.com In one study, using a chloroaluminate ionic liquid as both solvent and catalyst, the reaction of α-methyl styrene (B11656) and ethyl glyoxylate yielded ethyl α-hydroxy-4-phenyl-4-pentenoate at a 95.2% yield. cjcatal.com

Another powerful method is the enantioselective addition of arylboronic acids to glyoxylates. Research has demonstrated that using a ruthenium catalyst with a chiral ligand (Me-BIPAM) facilitates the 1,2-addition of arylboronic acids to tert-butyl glyoxylate, producing optically active mandelic acids with up to 99% enantiomeric excess (ee). nih.govresearchgate.net The addition of a fluoride (B91410) salt was found to be effective for achieving these high enantioselectivities. nih.gov Silyl (B83357) glyoxylates are also employed in three-component coupling reactions, where a nucleophile and an electrophile are added to the glyoxylate core, to create substituted glycolic acid derivatives. d-nb.info

Table 1: Examples of α-Hydroxy Ester Synthesis from Glyoxylates

| Reactant 1 | Reactant 2 | Catalyst / Method | Product Type | Yield / Enantiomeric Excess (ee) | Reference |

| α-Methyl Styrene | Ethyl Glyoxylate | Chloroaluminate Ionic Liquid (AlCl₃/[bmim]Cl) | α-Hydroxy-4-phenyl-4-pentenoate | 95.2% Yield | cjcatal.com |

| Arylboronic Acid | tert-Butyl Glyoxylate | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | Optically Active Mandelic Acid | Up to 99% ee | nih.gov |

| Vinylmagnesium bromide | tert-Butyl Silyl Glyoxylate / (S)-2-methylbutanal | Three-Component Coupling | Substituted Glycolic Acid Ester | 65% Yield | d-nb.infobeilstein-journals.org |

| Acylsilane / Magnesium enolate | tert-Butyl Glyoxylate | Brook Rearrangement Cascade | α-Hydroxy Ester | 45-50% Yield | nih.gov |

Chiral γ-lactones and γ-lactams are prevalent structural motifs in many biologically active compounds and natural products. beilstein-journals.org Glyoxylate esters serve as crucial electrophiles in synthetic routes to these heterocyclic systems. For example, a one-pot reaction involving a β-ketoester, (S)-phenylethylamine, and ethyl glyoxylate can produce chiral tricarboxylates with high diastereoselectivity, which are then converted into chiral γ-lactones. researchgate.net

The functionalization of pre-existing lactam rings is another key strategy. In one study, the treatment of 3-amino α,β-unsaturated γ-lactams with a strong base followed by the addition of ethyl glyoxalate resulted in a highly diastereoselective vinylogous aldol (B89426) reaction, selectively functionalizing the C-5 position of the lactam core. mdpi.com Furthermore, radical cyclization methods have been developed to construct polysubstituted γ-lactams from adducts that can be formed using glyoxylates. researchgate.net These methods demonstrate the versatility of glyoxylate esters in building complex, stereodefined five-membered rings. researchgate.netmdpi.com

The utility of glyoxylate esters as building blocks is prominently demonstrated in the total and formal synthesis of complex natural products. A notable example is the formal synthesis of alternaric acid, an antifungal and phytotoxic natural product. d-nb.infobeilstein-journals.org This synthesis employs a three-component coupling reaction using a silyl glyoxylate (specifically, tert-butyl silyl glyoxylate) as a central component. d-nb.infobeilstein-journals.orgnih.gov This strategy allows for the convergent assembly of the majority of the carbon backbone of alternaric acid in a single, complexity-building step. d-nb.info The versatility of silyl glyoxylates enables them to engage with a variety of nucleophile and electrophile pairs, providing significant flexibility in the synthetic approach to such complex molecules. d-nb.infonih.gov

Beyond alternaric acid, glyoxylate esters have been used in the synthesis of other natural products and bioactive molecules. An advanced intermediate for the synthesis of the anticancer agent mitomycin C was prepared in a nine-step sequence starting from tert-butyl glyoxylate. nih.gov Similarly, in a self-consistent synthesis of the squalene (B77637) synthase inhibitor Zaragozic Acid C, tert-butyl glyoxylate was used to terminate a cascade reaction, forming a key α-hydroxy ester intermediate with three contiguous stereocenters. nih.gov

Polymer Science and Engineering Applications

This compound serves as a key monomer in the synthesis of advanced functional polymers, particularly in the development of materials with controlled degradation properties. Its incorporation into polymer chains allows for the precise tuning of material characteristics, opening avenues for innovative applications in materials science.

Polyglyoxylates are a class of polymers characterized by a polyacetal backbone, which makes them susceptible to depolymerization. researchgate.netnih.gov this compound, alongside other glyoxylate esters like methyl, ethyl, and benzyl (B1604629) glyoxylates, is used as a monomer to build these polymer chains. nih.govgoogle.comacs.org The synthesis of these monomers in high purity, often from the corresponding diesters of fumaric or maleic acid, is a crucial step for successful polymerization. nih.govgoogle.comacs.org

The primary method for synthesizing polyglyoxylates from monomers like this compound is anionic polymerization. google.comgoogle.com This chain-growth polymerization process can be initiated by nucleophiles such as n-butyl lithium or triethylamine. uwo.ca For instance, the polymerization of n-butyl glyoxylate can be conducted in a solvent like dichloromethane (B109758) at low temperatures (e.g., -10°C). google.com The process involves the addition of an initiator, followed by an end-capping agent to stabilize the resulting polymer. uwo.ca Without a stabilizing end-cap, polyglyoxylates are prone to depolymerization back to their monomeric form via a hemiacetal mechanism. researchgate.net The end-capping step is therefore critical for creating stable, yet triggerable, self-immolative polymers. researchgate.netgoogle.com

Table 1: Anionic Polymerization Example of n-Butyl Glyoxylate

| Parameter | Details |

| Monomer | n-Butyl Glyoxylate |

| Initiator | Triethylamine (Et3N) |

| End-capping Agent | 6-nitroveratryl chloroformate (NVOC-Cl) |

| Solvent | Dichloromethane |

| Temperature | -10°C |

| Resulting Polymer | Poly(n-butyl glyoxylate) with a UV-responsive end-cap |

This table illustrates a typical experimental setup for the anionic polymerization of n-butyl glyoxylate to form a self-immolative polymer. google.com

To further tailor the properties of polyglyoxylates, this compound can be copolymerized with other glyoxylate monomers. google.comrsc.org Random copolymers of this compound and ethyl glyoxylate have been synthesized, demonstrating the versatility of this approach. researchgate.netnih.govacs.org This copolymerization strategy allows for the creation of materials with properties intermediate to or distinct from the respective homopolymers. google.com For example, a copolymer of ethyl glyoxylate and n-butyl glyoxylate can exhibit a higher glass transition temperature (Tg) than either poly(ethyl glyoxylate) or poly(n-butyl glyoxylate) alone. google.comgoogle.com This enhancement is potentially due to the ability to integrate the thermal characteristics of both the butyl and ethyl side-chains into a single polymer chain. google.comgoogle.com The ability to create copolymers expands the accessible range of thermal properties and degrees of crystallinity. google.comgoogle.com

Polyglyoxylates, including those derived from this compound, represent a significant class of self-immolative polymers (SIPs). researchgate.netnih.govacs.org These smart materials are designed to remain stable until exposed to a specific trigger. google.com Upon activation, a single cleavage event at the polymer terminus, where a stabilizing end-cap is located, initiates a rapid, end-to-end depolymerization cascade that breaks the entire chain down into small molecules. researchgate.netnih.govgoogle.com This "domino-like" degradation provides an amplified response to the stimulus, a key feature of SIPs. google.com The degradation products of polyglyoxylates, such as glyoxylic acid hydrate, are metabolic intermediates, which makes them attractive for biomedical applications. researchgate.netacs.orgfrontiersin.org

The controlled depolymerization of polyglyoxylates is achieved by installing a triggerable end-cap at the polymer terminus. researchgate.netgoogle.com A wide variety of stimuli can be used, including changes in pH, the presence of specific enzymes, redox potential, heat, and light. google.com Light, particularly UV light, is a commonly employed trigger due to the high degree of spatiotemporal control it offers. google.comresearchgate.net

A frequently used photo-responsive end-cap is derived from 6-nitroveratryl carbonate (NVOC). researchgate.netnih.govacs.org When a polyglyoxylate chain, such as poly(n-butyl glyoxylate), is capped with an NVOC group, it remains stable. google.com However, upon irradiation with UV light (e.g., at 365 nm), the NVOC cap is cleaved, exposing the unstable hemiacetal end of the polymer chain. researchgate.net This uncapping event triggers the sequential depolymerization of the polymer back to its constituent monomers. researchgate.netgoogle.com Studies have confirmed that films of these polymers degrade much more rapidly when irradiated with UV light compared to non-irradiated controls. google.comgoogle.com

Table 2: Stimuli for Polyglyoxylate Depolymerization

| Stimulus | Triggering Mechanism | Example End-Cap/Linker |

| UV Light | Photocleavage of the end-cap. researchgate.netacs.org | 6-nitroveratryl carbonate (NVOC) researchgate.netnih.govacs.org |

| Thiols | Reductive cleavage of a disulfide bond. frontiersin.org | Dithiol-containing linkers [28 in source] |

| H₂O₂ | Oxidative cleavage. researchgate.netresearchgate.net | Boronic ester-based caps |

| pH Change | Acid-catalyzed hydrolysis. google.comnsf.gov | Acid-labile acetals or ketals |

| Enzymes | Biocatalytic cleavage of a specific linkage. google.com | Enzyme-specific substrates |

This table summarizes various external stimuli that can be used to trigger the depolymerization of self-immolative polyglyoxylates by cleaving specifically designed end-caps.

The inclusion of this compound in polyglyoxylate systems is a key strategy for tuning the final properties and architecture of the polymer. nih.govacs.orgrsc.org By varying the ester side groups (e.g., ethyl vs. butyl vs. benzyl), researchers can modulate the polymer's characteristics. nih.govacs.orgrsc.org

The incorporation of the bulkier, more hydrophobic n-butyl group, for instance, can alter the polymer's thermal properties and its behavior in solution. google.comrsc.org This has been explored in the context of creating amphiphilic block copolymers, where a hydrophobic polyglyoxylate block is combined with a hydrophilic block, such as poly(ethylene glycol) (PEG). rsc.orgresearchgate.net These block copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or vesicles. google.comrsc.orgresearchgate.net The properties of the hydrophobic core of these assemblies, including their stability and drug-loading capacity, can be tuned by copolymerizing monomers like n-butyl glyoxylate with ethyl glyoxylate. rsc.org These tailored nano-assemblies can encapsulate hydrophobic payloads and release them upon a trigger, such as UV light, that initiates the depolymerization of the self-immolative polyglyoxylate block. rsc.orgresearchgate.net This tunability makes polyglyoxylates a versatile platform for applications in areas like drug delivery. researchgate.netrsc.org

Photoinitiator Systems in Polymerization

In the field of polymer science, photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. This compound derivatives, particularly silyl glyoxylates, have emerged as a significant class of Type I photoinitiators. dntb.gov.ua Type I photoinitiators are notable because they can function as monocomponent systems, simplifying the formulation of photocurable resins by undergoing a homolytic bond cleavage upon irradiation to form radicals directly. dntb.gov.uamdpi.com These systems are actively being researched for their high performance in free radical polymerization (FRP) when exposed to near-UV and blue LED light sources. researcher.liferesearchgate.net

Silyl Glyoxylates as Monocomponent Photoinitiators

A novel class of high-performance Type I photoinitiators, silyl glyoxylates, have been developed for the free radical polymerization of (meth)acrylates. researchgate.net Compounds such as tert-butyl (tert-butyldimethylsilyl)glyoxylate (DKSi), ethyl(tert-butyldimethyl)silyl glyoxylate (Et-DKSi), and benzyl (tert-butyldimethyl)silyl glyoxylate (Bn-DKSi) have been successfully examined as monocomponent photoinitiating systems. mdpi.comencyclopedia.pub These systems are effective for the polymerization of various resins, including dental resins like BisGMA/TEGDMA blends and urethane (B1682113) dimethacrylate (UDMA). mdpi.comencyclopedia.pub